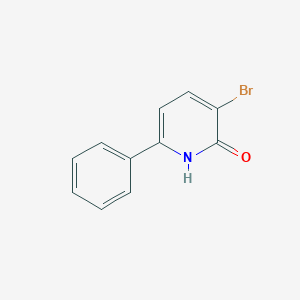
3-Bromo-6-phenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-phenylpyridin-2(1H)-one is an organic compound that belongs to the class of bromopyridines. These compounds are characterized by the presence of a bromine atom attached to a pyridine ring, which is a six-membered ring containing one nitrogen atom. The phenyl group attached to the pyridine ring adds to the compound’s complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-phenylpyridin-2(1H)-one typically involves the bromination of 6-phenylpyridin-2(1H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-phenylpyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The bromine atom and phenyl group could play crucial roles in binding to molecular targets and modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-phenylpyridine: Lacks the carbonyl group present in 3-Bromo-6-phenylpyridin-2(1H)-one.
6-Phenylpyridin-2(1H)-one: Does not have the bromine atom.
3-Chloro-6-phenylpyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a phenyl group on the pyridinone ring
Properties
Molecular Formula |
C11H8BrNO |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
3-bromo-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8BrNO/c12-9-6-7-10(13-11(9)14)8-4-2-1-3-5-8/h1-7H,(H,13,14) |
InChI Key |
NVXBAYDTBNELEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


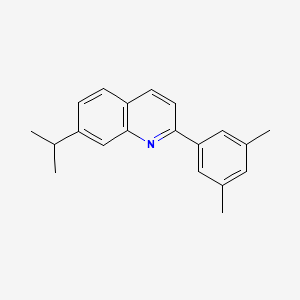
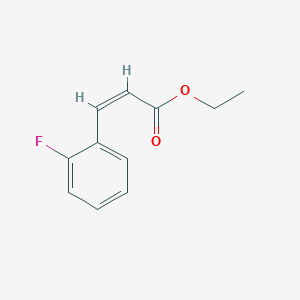
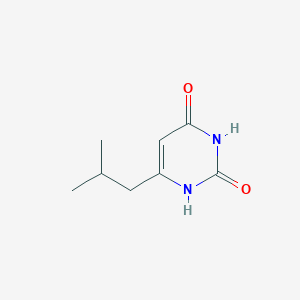
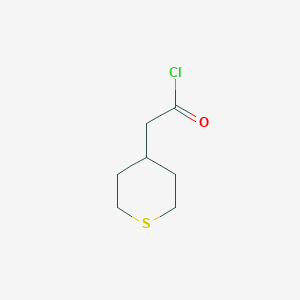

![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
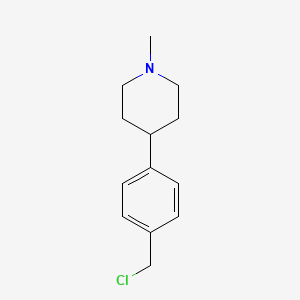
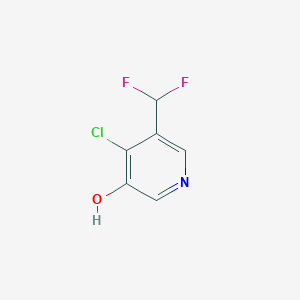

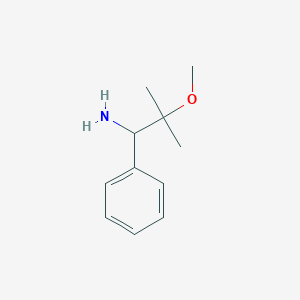
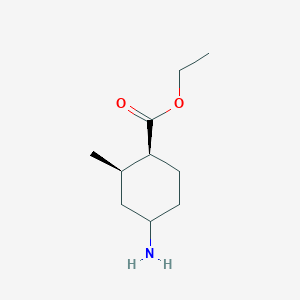
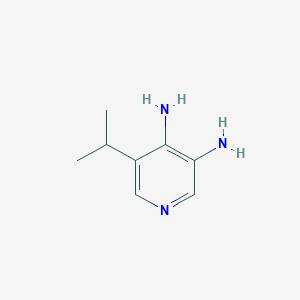
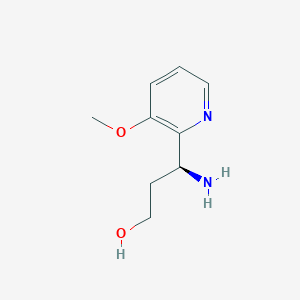
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B15222379.png)
